molecular formula C21H32N2O B6130423 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane

7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6130423
M. Wt: 328.5 g/mol
InChI Key: PMDSZRWYODIVQC-UHFFFAOYSA-N
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Description

7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of spirocyclic compounds, which are known for their unique structural features and diverse biological activities. In 5]decane.

Mechanism of Action

The mechanism of action of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or protein targets in cells. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane exhibits significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation in animal models, and inhibit the growth of various microorganisms. Additionally, it has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is its diverse biological activities, which make it a promising candidate for drug discovery and development. However, one of the limitations is the lack of information on its pharmacokinetic and pharmacodynamic properties, which are essential for drug development.

Future Directions

There are several future directions for the study of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane. One of the directions is to explore its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its mechanism of action and protein targets in cells. Additionally, further studies are needed to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its toxicity in vivo. Finally, the compound's potential as a drug candidate for various diseases should be explored in preclinical and clinical trials.
Conclusion:
7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane is a promising compound with diverse biological activities and potential applications in various fields. Its synthesis method has been reported in the literature, and its mechanism of action and protein targets in cells need further investigation. The compound exhibits significant biochemical and physiological effects, and its potential as a drug candidate should be explored in preclinical and clinical trials. Future studies should focus on evaluating its pharmacokinetic and pharmacodynamic properties, as well as its toxicity in vivo.

Synthesis Methods

The synthesis of 7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The most common method involves the reaction of cyclobutylmethylamine with 4-methoxybenzaldehyde in the presence of a Lewis acid catalyst, followed by the reaction with 1,2-dibromoethane and sodium hydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

7-(cyclobutylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit promising anti-cancer, anti-inflammatory, and anti-microbial activities. Additionally, it has been investigated for its potential as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

9-(cyclobutylmethyl)-2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-24-20-8-6-19(7-9-20)15-23-13-11-21(17-23)10-3-12-22(16-21)14-18-4-2-5-18/h6-9,18H,2-5,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDSZRWYODIVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC3(C2)CCCN(C3)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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